MpsBAY2a
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MpsBAY2a involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrazine core. The key steps include:
Formation of the imidazo[1,2-a]pyrazine core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Substitution reactions: Introduction of the quinoline and benzamide groups through nucleophilic substitution reactions.
Final modifications: Introduction of the cyclopropyl and isobutylamine groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the yield.
Purification processes: Utilizing techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
MpsBAY2a undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies or as intermediates in the synthesis of other compounds .
Scientific Research Applications
MpsBAY2a has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Mps1 kinase and its effects on cell cycle progression.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Preclinical studies have shown its potential in treating various types of cancer by inhibiting cell proliferation and inducing cell death.
Mechanism of Action
MpsBAY2a exerts its effects by selectively inhibiting the Mps1 kinase, a key regulator of the spindle assembly checkpoint during cell division. By inhibiting Mps1 kinase, this compound prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, which rely on rapid cell division for growth .
Comparison with Similar Compounds
Similar Compounds
NMS-P715: Another Mps1 kinase inhibitor with similar anticancer properties.
BAY 1217389: A selective Mps1 kinase inhibitor with potential anticancer activity.
Reversine: A small molecule that inhibits Mps1 kinase and has shown anticancer activity .
Uniqueness of MpsBAY2a
This compound is unique due to its high selectivity for Mps1 kinase over a panel of 220 kinases, making it a potent and specific inhibitor. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
N-cyclopropyl-4-[8-(2-methylpropylamino)-6-quinolin-5-ylimidazo[1,2-a]pyrazin-3-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O/c1-18(2)15-31-27-28-32-16-26(19-8-10-20(11-9-19)29(36)33-21-12-13-21)35(28)17-25(34-27)23-5-3-7-24-22(23)6-4-14-30-24/h3-11,14,16-18,21H,12-13,15H2,1-2H3,(H,31,34)(H,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYKTGNHXNTATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)NC4CC4)C5=C6C=CC=NC6=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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